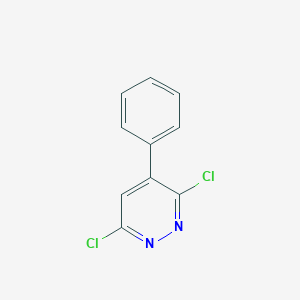

3,6-Dichloro-4-phenylpyridazine

Descripción general

Descripción

3,6-Dichloro-4-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It has a molecular weight of 225.07 g/mol . It is used as an intermediate in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-4-phenylpyridazine includes two chlorine atoms, one phenyl group, and a pyridazine ring . The InChI string representation of the molecule isInChI=1S/C10H6Cl2N2/c11-9-6-8 (10 (12)14-13-9)7-4-2-1-3-5-7/h1-6H . Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.07 g/mol, and its exact mass is 223.9908036 g/mol . It has a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It has one rotatable bond .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Pyridazine derivatives are known as ‘privileged structures’ in medicinal chemistry. They serve as core scaffolds in many drug discovery programs due to their ability to interact with various biological targets. “3,6-Dichloro-4-phenylpyridazine” could potentially be utilized in the development of new pharmaceuticals, especially where the pyridazine ring’s unique properties are advantageous .

Enzyme Inhibition

Some pyridazine derivatives have been identified as selective inhibitors of enzymes like cGMP phosphodiesterase (PDE) and aldose reductase. These compounds are used in preventing complications such as retinopathy, neuropathy, and cataract formation in diabetes. The dichloro and phenyl substitutions on “3,6-Dichloro-4-phenylpyridazine” may offer unique inhibitory properties against similar or other enzymes .

Optoelectronic Devices

Pyridazine derivatives have shown promise in materials science, particularly in optoelectronics. They are used in the development of devices such as light-emitting diodes (LEDs) and sensors due to their luminescent properties. “3,6-Dichloro-4-phenylpyridazine” could contribute to advancements in this field by providing new materials with specific electronic characteristics .

Anti-Cancer Agents

The structural framework of pyridazine derivatives makes them suitable candidates for anti-cancer drug development. Their ability to interact with cancer cell pathways can be harnessed to create more effective treatments. The specific substituents on “3,6-Dichloro-4-phenylpyridazine” might lead to novel anti-cancer agents with improved efficacy .

Molecular Imaging

Pyridazine derivatives are also used as emitters for confocal microscopy and imaging. Their fluorescent properties allow for better visualization of biological processes at the molecular level. “3,6-Dichloro-4-phenylpyridazine” could be explored for its potential use in molecular imaging techniques .

Optical Materials

The unique chemical properties of pyridazines make them suitable for application in optical materials. They can be used in the creation of lenses, filters, or other devices that manipulate light. The dichloro and phenyl groups on “3,6-Dichloro-4-phenylpyridazine” may offer distinct optical properties that could be beneficial in this area .

Catalysis

Pyridazine derivatives can act as ligands for catalysis, facilitating various chemical reactions. The presence of nitrogen atoms in the ring structure allows for coordination with metal ions, which can enhance catalytic activity. “3,6-Dichloro-4-phenylpyridazine” might find use as a ligand in catalytic systems .

Molecular Recognition

The pyridazine ring’s hydrogen-bonding capabilities enable it to play a role in molecular recognition processes. This property is particularly useful in the study of nucleic acids and peptide interactions. “3,6-Dichloro-4-phenylpyridazine” could be investigated for its potential applications in understanding and manipulating these molecular interactions .

Direcciones Futuras

While specific future directions for 3,6-Dichloro-4-phenylpyridazine are not mentioned in the search results, there is a general interest in the chemistry of pyridazine due to its biological activity . Pyridazines are important six-membered nitrogen heterocyclic compounds and are of enormous interest because of their biological activity .

Propiedades

IUPAC Name |

3,6-dichloro-4-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANUHPTLLPFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-4-phenylpyridazine | |

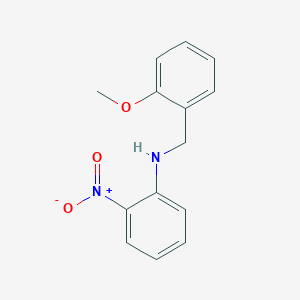

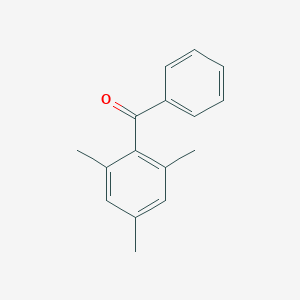

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

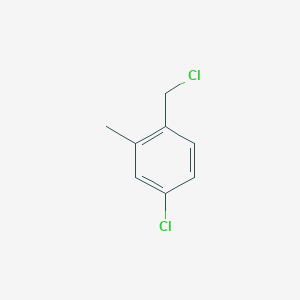

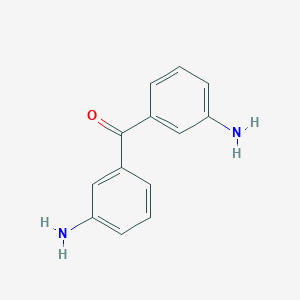

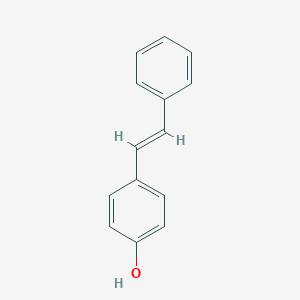

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)